N-(4-benzoylphenyl)-2-methylbutanamide
Description
N-(4-Benzoylphenyl)-2-methylbutanamide is an amide derivative characterized by a benzoyl-substituted phenyl ring linked to a 2-methylbutanamide group. The benzoylphenyl moiety is a recurring pharmacophore in hypolipidemic agents, while the 2-methylbutanamide group contributes to molecular stability and interaction with biological targets .
Properties
Molecular Formula |
C18H19NO2 |
|---|---|
Molecular Weight |
281.3 g/mol |
IUPAC Name |
N-(4-benzoylphenyl)-2-methylbutanamide |
InChI |
InChI=1S/C18H19NO2/c1-3-13(2)18(21)19-16-11-9-15(10-12-16)17(20)14-7-5-4-6-8-14/h4-13H,3H2,1-2H3,(H,19,21) |
InChI Key |
GASKZHVEXCSTMX-UHFFFAOYSA-N |
SMILES |
CCC(C)C(=O)NC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
Canonical SMILES |
CCC(C)C(=O)NC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs
Substitutions on the Phenyl Ring
- N-(4-Methoxyphenyl)-2-methylbutanamide Derivatives (): Schiff base derivatives like N-(4-methoxybenzylidene)-2-methylbutanamide exhibit antibacterial activity.
N-(4-Bromo-2-methylphenyl)-2-phenylbutanamide ():
This brominated analog has a molecular weight of 332.23 g/mol. The bromine atom introduces steric bulk and lipophilicity, which may alter binding affinity to targets like peroxisome proliferator-activated receptors (PPARs) compared to the benzoyl group .
Modifications to the Amide Side Chain
N-(4-Benzoylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide ():
The trifluoro and hydroxy substituents on the propanamide chain enhance stereochemical complexity. Enzymatic resolution using lipases enables selective synthesis of the (S)-enantiomer, which demonstrates higher bioactivity in preclinical models .N-(3-Oxocyclohexyl)-(S)-(+)-2-methylbutanamide ():
This cyclohexane-containing derivative achieves 91% enantiomeric excess (ee) via chiral chromatography. The oxocyclohexyl group introduces conformational rigidity, contrasting with the planar benzoylphenyl group in the target compound .
Functional Analogs with Heterocyclic Moieties
Indole-2-Carboxamide Derivatives ():
- N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (Compound 3): At 15 mg/kg, this derivative reduced plasma triglycerides by 31% and increased HDL cholesterol in hyperlipidemic rats, comparable to bezafibrate.
Pyrrole-2-Carboxamide Derivatives ():
- N-(4-Benzoylphenyl)pyrrole-2-carboxamide (Compounds 3 and 5) :
These compounds reduced total cholesterol by 22% and triglycerides by 34% in Triton WR-1339-induced hyperlipidemic rats. The pyrrole ring’s electron-rich nature improves binding to lipid-regulating enzymes compared to aliphatic amides .
Maleimide Derivatives ():
- N-(4-Benzoylphenyl)maleimide (Compound 20c) :
Substitution of the maleimide’s aryl ring with heterocycles (e.g., 2-pyridyl in Compound 26n) increased anticancer potency (IC50 = 0.12 µM vs. 0.45 µM in MCF-7 cells). The maleimide’s electrophilic carbonyl group enables covalent binding to cysteine residues, a feature absent in 2-methylbutanamide .
Pharmacological and Physicochemical Properties
Table 1: Key Comparisons of Structural and Functional Analogs
Key Observations :
- Lipid-Lowering Efficacy : Indole and pyrrole carboxamides outperform 2-methylbutanamide derivatives in triglyceride reduction, likely due to enhanced PPAR-α/γ agonism .
- Anticancer Activity : Maleimide derivatives exhibit superior cytotoxicity, attributed to reactive carbonyl groups enabling covalent target modification .
- Stereochemical Impact : Enantiomerically pure analogs (e.g., ) highlight the role of chirality in optimizing pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
